
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline
Übersicht
Beschreibung
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline, also known as MSPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline involves the inhibition of various molecular targets involved in inflammation, pain, and tumor growth. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in macrophages and microglial cells. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline also inhibits the activity of COX-2 enzyme and reduces the production of prostaglandins. In vivo studies have shown that 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has also been found to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments include its high purity, stability, and reproducibility of synthesis. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is also readily available and can be synthesized in large quantities. However, the limitations of using 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline in lab experiments include its relatively low solubility in water and some organic solvents. This can make it challenging to administer 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline to cells or animals in certain experimental settings. Additionally, the mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline. One area of interest is the development of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline as a potential adjuvant therapy for cancer treatment, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline and its molecular targets in different cell types and tissues. Finally, the potential side effects and toxicity of 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline need to be thoroughly investigated before it can be considered for clinical use.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzyme. 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, 2-methyl-1-(methylsulfonyl)-5-(1-piperidinylcarbonyl)indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-10-14-11-13(16(19)17-8-4-3-5-9-17)6-7-15(14)18(12)22(2,20)21/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZGUGAEXPOJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



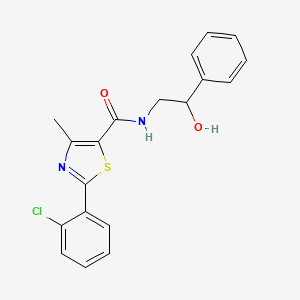
![3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)
![2-{1-isopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4740940.png)

![dimethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4740972.png)
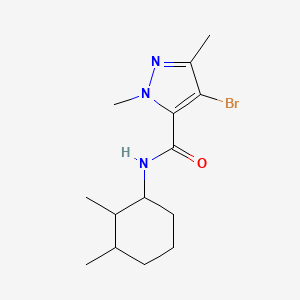
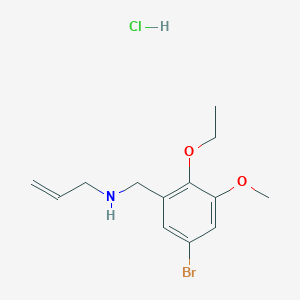
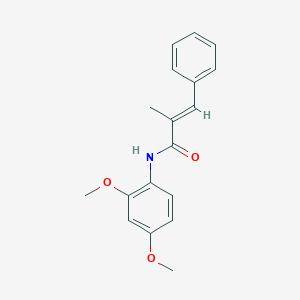
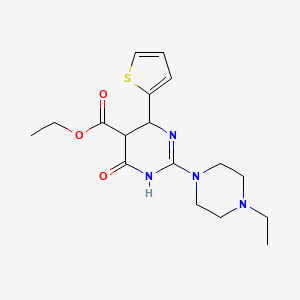

![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![6-{[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741022.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![2-[(5-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4741038.png)